8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
Overview
Description
8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride, referred to as 8-Piperazine-1,7-naphthyridine (8-PN), is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. The compound was first isolated from the plant Piper nigrum in 1971 and has since been used in a variety of research projects, including organic synthesis, biochemistry, and pharmacology. 8-PN is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, and it has been studied for its potential uses in drug design, medical imaging, and cancer research. In
Scientific Research Applications
Serotonin Receptor Antagonism : A study by Mahesh, Perumal, and Pandi (2004) demonstrates the synthesis of compounds related to 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride, highlighting their potential as serotonin 5-HT3 receptor antagonists. This research suggests applications in conditions influenced by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
Antibacterial Activity : Kiely et al. (1991) explored the synthesis and activity of related quinolone and naphthyridine antibacterial agents, indicating their effectiveness against a range of Gram-negative and Gram-positive organisms. This research points to potential applications in developing new antibacterial treatments (Kiely et al., 1991).
Synthesis of Novel Derivatives : Chu and Claiborne (1991) described the synthesis of derivatives including the piperazin-1-yl group, underscoring the versatility in creating new compounds for various biochemical applications (Chu & Claiborne, 1991).
Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a related hydrochloride salt. Such studies are critical in understanding the molecular and crystalline properties of these compounds, which can inform their applications in various fields (Ullah & Stoeckli-Evans, 2021).
Antidepressant-Like Activity : Dhar, Mahesh, Jindal, and Bhatt (2015) explored piperazine analogs of naphthyridine-3-carboxamides as 5-HT3 receptor antagonists with potential antidepressant-like activity. This suggests the role of these compounds in psychiatric and neurological research (Dhar, Mahesh, Jindal, & Bhatt, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-piperazin-1-yl-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-10-3-5-15-12(11(10)14-4-1)16-8-6-13-7-9-16;;/h3,5,13-14H,1-2,4,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDDYPWWZXXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2)N3CCNCC3)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride | |
CAS RN |
1233513-21-7 | |
Record name | 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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